molecular formula C19H18N2O5 B557582 Fmoc-Gly-Gly-OH CAS No. 35665-38-4

Fmoc-Gly-Gly-OH

Cat. No. B557582
CAS RN: 35665-38-4
M. Wt: 354.4 g/mol
InChI Key: FBKUOPULLUJMOC-UHFFFAOYSA-N
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Description

“Fmoc-Gly-Gly-OH” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a lysosomally cleavable linker .


Synthesis Analysis

The synthesis of “Fmoc-Gly-Gly-OH” involves the use of Fmoc CL as a protective reagent, which reacts with glycine to produce Fmoc Gly in a yield of 83.1% . The product is analyzed by capillary electrophoresis .


Molecular Structure Analysis

The molecular formula of “Fmoc-Gly-Gly-OH” is C19H18N2O5 . Its average mass is 354.357 Da and its monoisotopic mass is 354.121582 Da .


Chemical Reactions Analysis

“Fmoc-Gly-Gly-OH” is used in the synthesis of antibody-drug conjugates (ADCs) . It is also involved in the coupling of saccharide β-glycosylamines for the fractionation of oligosaccharides and formation of neoglycoconjugates .


Physical And Chemical Properties Analysis

“Fmoc-Gly-Gly-OH” has a density of 1.3±0.1 g/cm3 . Its boiling point is 684.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 105.4±3.0 kJ/mol . The flash point is 367.5±28.7 °C . The index of refraction is 1.613 .

Scientific Research Applications

  • Polypeptide Synthesis Improvement : Zhao Yi-nan and Melanie Key (2013) focused on simplifying and improving polypeptide synthesis methods, utilizing Fmoc-Gly-Gly-OH in their experiments. This research provides a basis for amino protection reaction and polypeptide synthesis, potentially aiding in the development of new treatments for diseases Zhao Yi-nan & Melanie Key (2013).

  • Formation of Hydrogel Membranes : Eleanor K. Johnson, D. Adams, and P. Cameron (2010) demonstrated the self-assembly of Fmoc-Leu-Gly-OH into hydrogel films and membranes. This suggests potential applications in creating extracellular matrix-like structures for biomedical use Johnson, Adams, & Cameron (2010).

  • Backbone Cyclization in Peptides : S. Gazal, G. Gellerman, and C. Gilon (2003) explored the incorporation of novel Gly building units, including Fmoc-Nalpha[CH(R)CO2Al]Gly-OH, in model backbone cyclic peptides. This research adds to our understanding of peptide structure and function Gazal, Gellerman, & Gilon (2003).

  • Biomaterial Development for Cell Cultures : In 2022, L. Nita and colleagues investigated combining Fmoc-Gly-Gly-Gly with Agarose and Phytagel to create hydrogels. Their research shows potential for these materials in biomedical applications, such as cell cultures Nita et al. (2022).

  • Insulin Analogs Preparation : L. Žáková et al. (2007) discussed using Fmoc-Lys(Pac)-OH for synthesizing novel insulin analogs, indicating a role for Fmoc-Gly-Gly-OH in therapeutic peptide synthesis Žáková et al. (2007).

  • Solid-Phase Peptide Synthesis : Various studies, such as those by J. Ottl, H. Jürgen Musiol, and L. Moroder (1999), have applied Fmoc-Gly-Gly-OH in solid-phase peptide synthesis, enhancing the efficiency of creating peptides like collagen Ottl, Musiol, & Moroder (1999).

  • Antibacterial Composite Materials Development : L. Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling building blocks in creating antibacterial and anti-inflammatory materials, demonstrating a new approach in nanotechnology and biomedical materials development Schnaider et al. (2019).

Safety And Hazards

When handling “Fmoc-Gly-Gly-OH”, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood . Keep away from heat/sparks/open flame/hot surfaces . Take measures to prevent the build-up of electrostatic charge . Ensure adequate exhaust ventilation, especially if dust, aerosol or fumes will be generated . Avoid contact with skin, eyes and clothing .

Future Directions

“Fmoc-Gly-Gly-OH” is a promising compound in the field of antibody-drug conjugates (ADCs) . Its use in the synthesis of ADCs is very widespread . The future directions of “Fmoc-Gly-Gly-OH” could involve further exploration of its potential in the synthesis of ADCs and other related compounds .

properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKUOPULLUJMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427067
Record name Fmoc-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gly-Gly-OH

CAS RN

35665-38-4
Record name Fmoc-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
TS Ibrahim, SR Tala, SA El-Feky, ZK Abdel-Samii… - Synlett, 2011 - thieme-connect.com
… The HPLC of Fmoc-glycine (5a) was recorded on a C-18 column, which showed >99% purity with no detectable formation of Fmoc-Gly-Gly-OH (7a, Table [³] ). HPLC analysis of Alloc-Gly…
Number of citations: 14 www.thieme-connect.com
M Tessier, F Albericio, E Pedroso… - … Journal of Peptide …, 1983 - Wiley Online Library
… the chloroformate more than 4% of Fmoc-Gly-Gly-OH was already mixed to the Fmoc… FmocGly-Gly-OH. When the ratio of Fmoc-chloride to glycine was 1 :4, about 2% of Fmoc-Gly-GlyOH …
Number of citations: 81 onlinelibrary.wiley.com
A Isidro‐Llobet, X Just‐Baringo… - Peptide Science …, 2007 - Wiley Online Library
A double side‐reaction, consisting in the formation of Fmoc‐β‐Ala‐OH and Fmoc‐β‐Ala‐AA‐OH, during the preparation of Fmoc protected amino acids (Fmoc‐AA‐OH) with Fmoc‐OSu …
Number of citations: 38 onlinelibrary.wiley.com
SN Khattab, R Subirós‐Funosas, A El‐Faham… - 2010 - Wiley Online Library
… HPLC analysis of the crude Fmoc-Gly-OH obtained, that dipeptide formation with analogues 3–7 took place in the range 0.01–0.57 % (Figure 1; the presence of the Fmoc-Gly-Gly-OH …
JM Sabatier, M Tessier-Rochat, C Granier… - Tetrahedron, 1987 - Elsevier
Synthesis of two protected peptides thirteen and fourteen residues long, sequence 5-17, ie Fmoc-Tyr(cHex)- Ile-Val-Asp(Bzl)-Asp(Bzl)-Val-Asn-Cys(Acm)-Thr(Bzl)-Tyr(cHex)- Phe-Cys(…
Number of citations: 21 www.sciencedirect.com
J Pawlas, JH Rasmussen - ChemSusChem, 2021 - Wiley Online Library
… To couple the two glycines, the inexpensive Fmoc-Gly-Gly-OH was used. A TFA cleavage of the final resin afforded the crude peptide in 85 % yield and 86 % HPLC purity, and the …
JVANR TEN - Int. J. Peptide Protein Res, 1983 - researchgate.net
… the chloroformate more than 4% of Fmoc-Gly-Gly-OH was already mixed to the Fmoc… FmocGly-Gly-OH. When the ratio of Fmoc-chloride to glycine was 1 :4, about 2% of Fmoc-Gly-GlyOH …
Number of citations: 0 www.researchgate.net
LA Carpino, GY Han - The Journal of Organic Chemistry, 1972 - ACS Publications
… out (yields 95-100%): FMOC-gly-gly-OH, by piperidine: FMOC-gly-OEt, FMOC-gly, FMOC-DL-ala, … A solution of 1.3 g of FMOC-gly-gly-OH in 10 ml of piperidine was stirred at room …
Number of citations: 800 pubs.acs.org
H Rink - Tetrahedron letters, 1987 - Elsevier
… The amount of DMAP in the esterification procedure was optimized in order to minimize dipeptide formation via Fmoc removal, and we found less than 1 % Fmoc-Gly-Gly-OH (HPLC) in …
Number of citations: 209 www.sciencedirect.com
O Al Musaimi, A El-Faham, A Basso, BG de la Torre… - Tetrahedron …, 2019 - Elsevier
… to check for the formation of dipeptide (Fmoc-Gly-Gly-OH). The same synthetic procedure was … Results were compared with a Fmoc-Gly-Gly-OH sample previously synthesized on Wang …
Number of citations: 20 www.sciencedirect.com

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